![molecular formula C16H16O2 B15357544 2-[2-(2-methylphenyl)ethyl]Benzoic acid](/img/structure/B15357544.png)
2-[2-(2-methylphenyl)ethyl]Benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-methylphenyl)ethyl]Benzoic acid is an organic compound belonging to the class of benzoic acids, characterized by a benzoic acid core with a 2-methylphenyl substituent at the ortho position
準備方法
Synthetic Routes and Reaction Conditions
Friedel-Crafts Alkylation
Step 1: : The process begins with the Friedel-Crafts alkylation of toluene with ethylene oxide in the presence of a Lewis acid such as aluminum chloride, yielding 2-(2-methylphenyl)ethylbenzene.
Step 2: : The alkylbenzene is then oxidized using potassium permanganate under acidic conditions to form 2-[2-(2-methylphenyl)ethyl]benzoic acid.
Industrial Production Methods
In an industrial setting, the compound can be synthesized via continuous-flow methods. These methods involve the same basic steps but are adapted for large-scale production with optimized reaction times and conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation
Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, leading to further carboxylation.
Reduction
Reduced by agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution
Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Chlorosulfonic acid for sulfonation, nitronium tetrafluoroborate for nitration.
Major Products Formed
Oxidation: : Further carboxylated derivatives.
Reduction: : 2-[2-(2-methylphenyl)ethyl]benzoic alcohol.
Substitution: : Derivatives such as sulfonates and nitro compounds.
科学的研究の応用
2-[2-(2-methylphenyl)ethyl]Benzoic acid is used in various research contexts:
Chemistry
Used as a building block in the synthesis of more complex molecules.
Biology
Studies involving enzyme interactions and metabolic pathways.
Medicine
Investigated for its potential anti-inflammatory properties.
Industry
Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The compound's mechanism of action involves interactions with specific molecular targets and pathways:
Molecular Targets
Binding to enzymes that catalyze the breakdown of reactive oxygen species.
Pathways Involved
Modulation of inflammatory pathways through the inhibition of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
2-[2-(4-methylphenyl)ethyl]Benzoic acid
Has a para-substituted methyl group instead of ortho.
2-[2-(2-chlorophenyl)ethyl]Benzoic acid
Contains a chlorine substituent.
2-[2-(2-hydroxyphenyl)ethyl]Benzoic acid
Hydroxy group substitution.
Uniqueness
2-[2-(2-methylphenyl)ethyl]Benzoic acid is unique due to the specific positioning of the methyl group, which impacts its reactivity and interaction with biological systems differently compared to its analogs.
This compound's distinct structure contributes to its specific chemical behaviors and applications, setting it apart in both synthetic and applied chemistry contexts.
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
2-[2-(2-methylphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C16H16O2/c1-12-6-2-3-7-13(12)10-11-14-8-4-5-9-15(14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) |
InChIキー |
XSSIQYSSCUGEJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CCC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-(2-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357466.png)
![4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
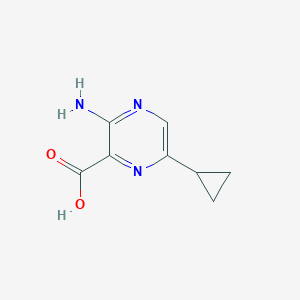
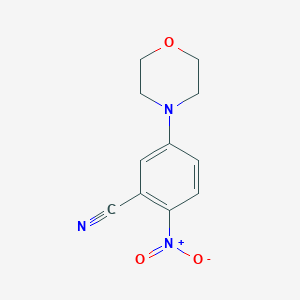
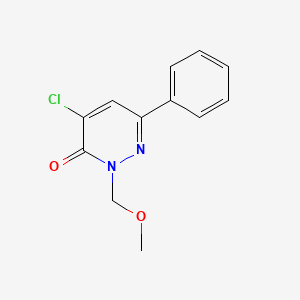

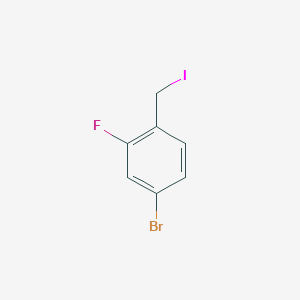
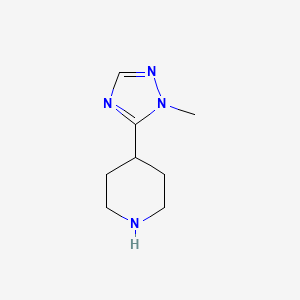
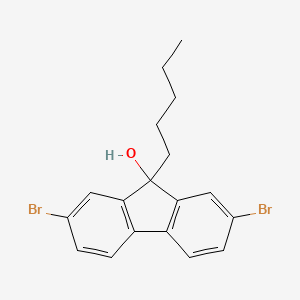
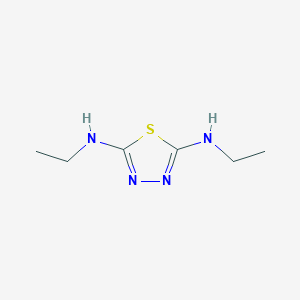
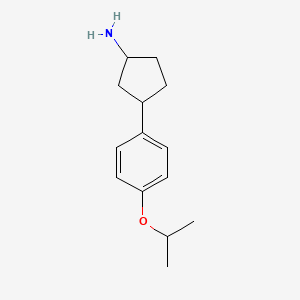
![N-[3-methyl-4-(4-methylsulfanylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15357540.png)
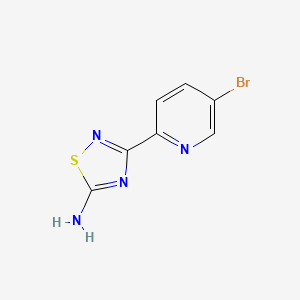
![Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15357553.png)
